2,3-Diketo-L-gulonic acid

Description

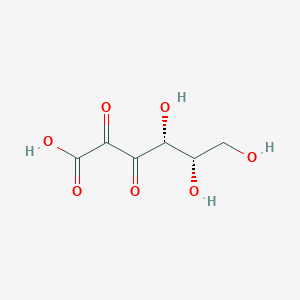

Structure

3D Structure

Properties

IUPAC Name |

(4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,7-9H,1H2,(H,12,13)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQWCDSAOUMKSE-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)C(=O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)C(=O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331486 | |

| Record name | 2,3-diketo-L-gulonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diketogulonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3445-22-5, 3409-57-2 | |

| Record name | L-threo-2,3-Hexodiulosonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3445-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-diketo-L-gulonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diketogulonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2,3-Diketo-L-gulonic Acid: A Foundational Technical Guide

Introduction

2,3-Diketo-L-gulonic acid (DKG) is a carbohydrate acid and a key intermediate in the metabolic pathway of L-ascorbic acid (Vitamin C).[1][2] It is formed through the irreversible degradation of dehydroascorbic acid (DHA).[3] As a highly unstable compound, DKG plays a complex and significant role in various biological processes, acting as both an antioxidant and a pro-oxidant depending on the context.[3][4] Its unique chemical properties and bioactivity make it a critical subject of study for researchers in fields ranging from cellular biology and plant physiology to drug development and food science. This guide provides an in-depth overview of the foundational research on DKG, including its chemical properties, synthesis, biological functions, and key experimental protocols.

Chemical and Physical Properties

This compound, systematically named (4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoic acid, is a six-carbon molecule derived from the oxidation of L-ascorbic acid.[5] Its structure features keto groups at the C2 and C3 positions and a carboxylic acid at the C1 position.[5]

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₇ | [1][5][6][7] |

| Molecular Weight | 192.12 g/mol | [1][5][6][7] |

| IUPAC Name | (4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoic acid | [5][8] |

| CAS Number | 3445-22-5 | [1][7] |

| Boiling Point | 580.3°C at 760 mmHg | [1] |

| Density | 1.751 g/cm³ | [1] |

| Flash Point | 318.8°C | [1] |

| pKa (strongest acidic) | 1.22 ± 0.54 (Predicted) | [1] |

| Solubility | Soluble in water, DMSO, DMF | [7] |

Synthesis and Formation Pathways

DKG can be formed through both non-enzymatic and enzymatic routes, primarily originating from the degradation of Vitamin C.[3]

Formation from L-Ascorbic Acid

The primary pathway for DKG formation begins with the oxidation of L-ascorbic acid (AsA) to dehydroascorbic acid (DHA).[9] DHA is unstable in aqueous solutions and undergoes hydrolysis, which involves the cleavage of its lactone ring, to form DKG.[4][10] This delactonization is generally considered irreversible, although some relactonization to DHA can occur at lower pH values.[4]

Caption: Formation pathway of DKG from L-Ascorbic Acid.

Methods of Synthesis

Several methods are employed for the synthesis of DKG for research and industrial purposes.

-

Oxidation of Dehydroascorbic Acid: This is a common laboratory-scale method where DHA is hydrolyzed in a basic solution, such as sodium hydroxide (B78521), to yield DKG.[5] The reaction is then stopped by acidification.[5]

-

Microbial Fermentation: For large-scale production, certain bacterial strains, like Corynebacterium species, can convert L-sorbose into DKG through specific enzymatic pathways.[5] This method is valued for its efficiency.[5]

-

Chemical Synthesis: Direct oxidation of L-ascorbic acid using oxidizing agents like potassium iodate (B108269) under controlled conditions can also produce DKG.[5]

Biological Role and Signaling Pathways

DKG exhibits significant and complex bioactivity, influencing cellular processes through both Vitamin C-dependent and -independent mechanisms.[3][11]

Role in Somatic Cell Reprogramming

In the context of somatic cell reprogramming, DKG has been shown to play a crucial role.[3][11] It facilitates the mesenchymal-epithelial transition (MET), a critical initial step in this process.[3][11] DKG achieves this by activating glycolysis and a non-canonical tricarboxylic acid (TCA) cycle.[3][11] This alternative TCA cycle is marked by elevated levels of succinate, fumarate, and malate, which shifts cellular energy production from oxidative phosphorylation towards glycolysis.[3][11]

Caption: DKG's role in activating glycolysis and MET.

Dual Redox Activity

DKG and its degradation products exhibit a dual role in redox biology.

-

Antioxidant Activity: DKG can have a potent antioxidative effect. For instance, it has been shown to protect against the copper-dependent oxidative modification of lipoproteins.[3][12] This is attributed to its ability to participate in redox cycling and scavenge free radicals.[5]

-

Pro-oxidant Activity: Conversely, DKG breakdown products can act as pro-oxidants.[3] They can non-enzymatically generate hydrogen peroxide (H₂O₂), which is a key signaling molecule in processes like plant cell wall loosening and pathogen defense.[3][4]

Degradation and Metabolism

DKG is highly unstable and readily degrades into a variety of other compounds.[4] The specific degradation products depend on the conditions, such as pH and the presence of reactive oxygen species (ROS).[4][10]

In the presence of different ROS, DKG is oxidized into distinct products. For example, hydrogen peroxide (H₂O₂), Fenton mixture (generating •OH), and singlet oxygen (¹O₂) can oxidatively decarboxylate DKG to form 2-oxo-l-threo-pentonate (OTP).[10][13] Further prolonged treatment with H₂O₂ can convert OTP to L-threonate.[10][13] In biological systems, DKG can also be metabolized to oxalate (B1200264) and L-threonate.[4]

Caption: Degradation pathways of DKG by various ROS.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol details the preparation of DKG via the hydrolysis of dehydroascorbic acid (DHA), a common method for laboratory use.[5][10]

Materials:

-

Dehydroascorbic acid (DHA)

-

Sodium hydroxide (NaOH) solution (e.g., 0.75 M)

-

Acetic acid solution (e.g., 1.5 M)

-

Dimethylformamide (DMF)

-

Distilled water

-

Storage vials

Procedure:

-

Prepare a stock solution of DHA in DMF (e.g., 3 M).

-

In a suitable reaction vessel, mix a small volume of the DHA solution (e.g., 40 µL) with the NaOH solution (e.g., 200 µL).

-

Incubate the mixture for a short, defined period (e.g., 30 seconds) at a controlled temperature (e.g., 4°C) to allow for hydrolysis of the lactone ring.[10][14] Note: DKG is unstable at room temperature.[3][14]

-

To halt the reaction, add the acetic acid solution (e.g., 200 µL).[10] This neutralizes the base and stabilizes the DKG.

-

Dilute the final solution with distilled water to a desired concentration (e.g., 50 mM).

-

Aliquot the DKG solution into vials and store immediately at -20°C or -80°C to prevent degradation.[3][10]

Protocol 2: Determination of DKG in Biological Samples by Thin-Layer Chromatography (TLC)

This method allows for the separation and quantification of DKG from L-ascorbic acid and dehydroascorbic acid in tissues, blood, or urine.[15]

Materials:

-

Biological sample (tissue, blood, urine)

-

4% Trichloroacetic acid (TCA)

-

Stannous chloride (SnCl₂)

-

Bromine water

-

Thiourea (B124793) solution

-

2,4-dinitrophenylhydrazine (DNPH) solution

-

Silica (B1680970) gel G TLC plates

-

Developing solvent: Ethyl acetate-chloroform-acetic acid (50:50:5 v/v)[15]

-

Extraction solvent: Ethyl acetate-toluene (1:3 v/v)[15]

-

Spectrophotometer

Procedure:

-

Sample Extraction: Homogenize the biological sample (0.1-2 g tissue or 5 mL blood/urine) with 10-15 mL of 4% TCA containing 20-50 mg of SnCl₂. Centrifuge to obtain a clear extract.

-

Sample Aliquoting and Treatment:

-

Aliquot 1 (Total Vitamin C + DKG): Treat the extract with bromine water until a permanent yellow color appears to oxidize all ascorbic acid to DHA. Remove excess bromine with a stream of air.

-

Aliquot 2 (DHA + DKG): Add thiourea to the extract to stabilize the existing DHA and DKG.

-

Aliquot 3 (DKG only): Add thioglycolic acid to the extract to reduce DHA to ascorbic acid, leaving only DKG to react.

-

-

Osazone Formation: Add DNPH solution to all three aliquots. Incubate at 37°C for 3 hours to form osazone derivatives. The DKG will form a specific bis-hydrazone.

-

TLC Separation:

-

Extract the osazones with a suitable solvent like ethyl acetate (B1210297). Dry the extract.

-

Redissolve the dried osazones in a small volume of ethyl acetate (50-100 µL).

-

Spot the dissolved osazones onto a Silica gel G TLC plate.

-

Develop the chromatogram using the ethyl acetate-chloroform-acetic acid solvent system. The osazone of DKG will appear as a distinct red spot at an Rƒ value of approximately 0.60.[15]

-

-

Quantification:

-

Scrape the red spot corresponding to the DKG osazone from the plate into a test tube.

-

Extract the osazone from the silica gel using the ethyl acetate-toluene mixture.

-

Measure the absorbance of the solution photometrically at 502 nm.[15]

-

-

Calculation: Calculate the concentration of DKG, DHA, and ascorbic acid by comparing the absorbance values from the three treated aliquots.

This compound, while often viewed simply as a degradation product of Vitamin C, is a molecule with profound and multifaceted biological activities. Its role in modulating fundamental cellular processes like energy metabolism and cell fate decisions highlights its importance. The inherent instability of DKG presents challenges for researchers but also underscores its reactive nature and potential as a signaling molecule. The experimental protocols and pathways detailed in this guide provide a foundational framework for professionals in the scientific community to further investigate the complex chemistry and biology of DKG, potentially unlocking new therapeutic and biotechnological applications.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 3445-22-5 [chemicalbook.com]

- 3. This compound|Vitamin C Metabolite|RUO [benchchem.com]

- 4. Metabolites of 2,3-diketogulonate delay peroxidase action and induce non-enzymic H2O2 generation: Potential roles in the plant cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 2,3-Diketogulonic acid (EVT-309346) | 3445-22-5 [evitachem.com]

- 6. 2,3-Diketogulonic Acid | C6H8O7 | CID 18871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 8. Exposome-Explorer - 2,3-Diketogulonic acid (Compound) [exposome-explorer.iarc.fr]

- 9. researchgate.net [researchgate.net]

- 10. The oxidation of dehydroascorbic acid and 2,3-diketogulonate by distinct reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of this compound on the oxidation of yolk lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.ed.ac.uk [research.ed.ac.uk]

- 14. tandfonline.com [tandfonline.com]

- 15. d-nb.info [d-nb.info]

An In-depth Technical Guide to 2,3-Diketo-L-gulonic Acid: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diketo-L-gulonic acid (DKG) is a pivotal yet unstable intermediate in the metabolism of L-ascorbic acid (Vitamin C). While devoid of Vitamin C activity itself, its role as a degradation product of dehydroascorbic acid positions it as a key molecule in understanding the broader biological impacts of Vitamin C.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound, with a focus on its formation, degradation, and emerging roles in cellular processes. Detailed experimental protocols for its synthesis and analysis are also presented to aid researchers in their investigations of this intriguing molecule.

Chemical Structure and Identification

This compound is a sugar acid and an oxidized derivative of L-gulonic acid.[3] Its structure is characterized by a six-carbon chain with carboxyl and ketone functional groups.

Systematic Name: (4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoic acid[4]

Molecular Formula: C₆H₈O₇[4]

Key Structural Features:

-

A carboxylic acid group at the C1 position.

-

Ketone groups at the C2 and C3 positions.

-

Hydroxyl groups at the C4, C5, and C6 positions.

| Identifier | Value |

| CAS Number | 3445-22-5[4] |

| Molecular Weight | 192.12 g/mol [4] |

| InChI | InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,7-9H,1H2,(H,12,13)/t2-,3+/m0/s1 |

| SMILES | C(--INVALID-LINK--C(=O)C(=O)O)O">C@@HO)O[5] |

Physicochemical Properties

This compound is a water-soluble compound that is known to be highly unstable, particularly at room temperature and in neutral or basic solutions.[1][6] This instability is a critical factor in its biological activity and necessitates careful handling and storage at low temperatures (-20°C) to maintain its integrity.[1]

| Property | Value |

| Appearance | White to off-white solid or powder[3] |

| Boiling Point | 580.3°C at 760 mmHg |

| Density | 1.751 g/cm³ |

| pKa | 1.22 ± 0.54 (Predicted) |

| Solubility | Soluble in water, DCM, DMF, and DMSO[3][7] |

Biological Significance and Signaling Pathways

This compound is primarily recognized as a key intermediate in the irreversible degradation of L-ascorbic acid.[1] Its formation and subsequent metabolic fate are crucial in the context of Vitamin C catabolism and have broader implications for cellular redox balance and other biological processes.

Role in L-Ascorbic Acid Degradation

L-ascorbic acid is oxidized to dehydroascorbic acid (DHA), which can be recycled back to ascorbic acid. However, DHA is unstable and can be irreversibly hydrolyzed to form this compound.[3][8] This step marks a point of no return in Vitamin C metabolism, as this compound does not possess antioxidant properties.[3] In humans, this compound is further metabolized to oxalate (B1200264) and threonate, with oxalate being a significant component of kidney stones.[3][9]

References

- 1. This compound|Vitamin C Metabolite|RUO [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Review paper Vitamin C: is it time to re-evaluate its role in health and disease? [termedia.pl]

- 4. This compound | Manasa Life Sciences [manasalifesciences.com]

- 5. hmdb.ca [hmdb.ca]

- 6. Metabolites of 2,3-diketogulonate delay peroxidase action and induce non-enzymic H2O2 generation: Potential roles in the plant cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 8. mdpi.com [mdpi.com]

- 9. US6153791A - Process for purifying 2-keto-L-gulonic acid - Google Patents [patents.google.com]

The Pivotal Role of 2,3-Diketo-L-gulonic Acid in Vitamin C Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-ascorbic acid, or vitamin C, is an essential nutrient for humans, playing a critical role as an antioxidant and a cofactor for numerous enzymatic reactions. The metabolism of vitamin C is a complex process involving several intermediate compounds, with 2,3-diketo-L-gulonic acid (DKG) emerging as a key, yet often overlooked, metabolite. This technical guide provides an in-depth exploration of the role of DKG in vitamin C metabolism, its formation, degradation, and physiological implications. This document consolidates current research findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes complex pathways to offer a comprehensive resource for the scientific community.

Introduction

Vitamin C homeostasis is maintained through a delicate balance of absorption, tissue distribution, oxidation, and recycling. The oxidation of L-ascorbic acid leads to the formation of the ascorbyl radical and dehydroascorbic acid (DHA). While DHA can be recycled back to ascorbic acid, its irreversible hydrolysis yields this compound, marking a critical point of no return in the vitamin C metabolic pathway. Understanding the biochemistry and physiological relevance of DKG is paramount for research into scurvy, oxidative stress-related diseases, and the development of novel therapeutic strategies.

The Biochemical Pathway of this compound Formation and Degradation

The journey from vitamin C to its downstream metabolites is a cascade of oxidation and hydrolysis reactions. The initial two-electron oxidation of L-ascorbic acid forms dehydroascorbic acid (DHA). DHA is an unstable compound that can be transported into cells via glucose transporters (GLUTs). Inside the cell, it is rapidly reduced back to ascorbic acid by enzymes such as dehydroascorbic acid reductase, thereby salvaging the essential vitamin.

However, if not promptly reduced, the lactone ring of DHA is irreversibly hydrolyzed, forming this compound. This reaction is a critical control point, as the cleavage of the lactone ring signifies the irreversible loss of vitamin C. DKG is itself unstable and can undergo further degradation to yield L-lyxonic acid, L-xylonic acid, L-threonic acid, and oxalic acid, which are then excreted in the urine.

Signaling Pathway of Vitamin C Metabolism

Caption: Metabolic pathway of Vitamin C, highlighting the irreversible formation of this compound.

Quantitative Data on this compound

The quantification of DKG in biological matrices is challenging due to its inherent instability. However, various studies have provided estimates of its concentration and the kinetics of its formation.

| Parameter | Value | Biological System | Reference |

| Half-life of Dehydroascorbic Acid | ~6 minutes | Aqueous solution, pH 7.2, 37°C | (Typical literature values) |

| Rate of DKG Formation from DHA | Highly dependent on pH and temperature | In vitro studies | (General knowledge) |

| Urinary Excretion of DKG Metabolites | Variable, increases with high Vitamin C intake | Human studies | (General knowledge) |

Note: Specific quantitative data for DKG is sparse in the literature due to analytical challenges. The table reflects generally accepted principles.

Experimental Protocols

The accurate measurement of DKG and related metabolites is crucial for understanding vitamin C metabolism. Below are outlines of key experimental protocols.

Sample Preparation for DKG Analysis

Given the instability of DKG, rapid sample processing and stabilization are critical.

-

Blood/Tissue Collection: Collect samples on ice. For blood, use tubes containing anticoagulants (e.g., EDTA).

-

Deproteinization: Immediately deproteinize samples with an equal volume of ice-cold 10% metaphosphoric acid (MPA) or perchloric acid (PCA).

-

Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for immediate analysis or store at -80°C after flash-freezing in liquid nitrogen.

Experimental Workflow for DKG Analysis

Caption: A generalized workflow for the analysis of this compound from biological samples.

Quantification of DKG by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of DKG.

-

Derivatization: To enhance stability and chromatographic retention, DKG in the sample extract is often derivatized. A common derivatizing agent is o-phenylenediamine (B120857) (OPD), which reacts with the diketo moiety to form a stable quinoxaline (B1680401) derivative.

-

Chromatographic Separation: The derivatized sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is typically used for separation.

-

Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the DKG derivative are monitored for quantification.

-

Quantification: A standard curve is generated using known concentrations of derivatized DKG standard to quantify the analyte in the samples.

Physiological and Pathophysiological Implications

The irreversible conversion of DHA to DKG represents a net loss of the body's vitamin C pool. Elevated levels of DKG and its downstream metabolites can be indicative of increased oxidative stress, where the rate of ascorbic acid oxidation surpasses its recycling capacity.

-

Oxidative Stress Marker: The ratio of ascorbic acid to DHA and DKG can serve as a biomarker for oxidative stress.

-

Advanced Glycation End Products (AGEs): DKG has been implicated in the formation of AGEs, which are associated with the pathogenesis of diabetes complications, atherosclerosis, and neurodegenerative diseases.

-

Kidney Stone Formation: The degradation of DKG to oxalic acid can contribute to the formation of calcium oxalate (B1200264) kidney stones, particularly with excessive vitamin C supplementation.

Logical Relationship of DKG to Disease Pathogenesis

Caption: The logical progression from oxidative stress to DKG-mediated disease pathogenesis.

Future Directions and Conclusion

This compound is a critical metabolite in the irreversible catabolism of vitamin C. While its role as an indicator of oxidative stress is increasingly recognized, further research is needed to fully elucidate its contribution to various pathological conditions. The development of more robust and standardized analytical methods for DKG quantification is essential for advancing our understanding in this area. For drug development professionals, targeting the pathways of vitamin C recycling and DKG formation could offer novel therapeutic avenues for diseases associated with oxidative stress. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of vitamin C metabolism and its implications for human health.

The Multifaceted Biological Functions of 2,3-Diketo-L-gulonic Acid: A Technical Guide for Researchers

Abstract

2,3-Diketo-L-gulonic acid (DKG), a key metabolite of L-ascorbic acid (Vitamin C), is emerging as a bioactive molecule with significant implications for cellular processes and disease pathogenesis. Traditionally viewed as a mere degradation product, recent studies have unveiled its intricate roles in regulating metabolic pathways, influencing cell fate, and participating in redox biology. This technical guide provides an in-depth exploration of the core biological functions of DKG, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and therapeutic development.

Introduction

L-ascorbic acid, an essential nutrient for humans, undergoes irreversible oxidation to dehydroascorbic acid (DHA), which is then hydrolyzed to form this compound (DKG).[1] While the antioxidant properties of Vitamin C are well-established, the biological activities of its downstream metabolite, DKG, have long been enigmatic. This document synthesizes the current understanding of DKG's functions, moving beyond its role in Vitamin C catabolism to highlight its independent bioactivities.

Recent research has illuminated DKG's capacity to influence fundamental cellular processes, including somatic cell reprogramming, through the modulation of cellular metabolism.[2][3] It has been shown to activate glycolysis and a non-canonical tricarboxylic acid (TCA) cycle, thereby impacting cellular energy and biosynthetic pathways.[2] Furthermore, DKG exhibits a dual role in redox biology, acting as both an antioxidant and a pro-oxidant depending on the cellular context.[4][5]

This guide is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry. It provides a detailed overview of the known biological functions of DKG, summarizes key quantitative findings in structured tables, outlines detailed experimental methodologies for its study, and presents visual diagrams of the signaling pathways and experimental workflows involved.

Core Biological Functions of this compound

Modulation of Cellular Metabolism

DKG has been identified as a significant regulator of cellular metabolism, particularly in the context of cell fate determination, such as somatic cell reprogramming.[2] Its primary metabolic effects include the activation of glycolysis and the induction of a non-canonical tricarboxylic acid (TCA) cycle.

DKG treatment has been shown to activate a non-canonical TCA cycle, leading to an increase in the intracellular levels of specific TCA cycle intermediates.[2] This pathway bypasses certain mitochondrial steps, with mitochondrial citrate (B86180) being exported to the cytoplasm for further metabolism.

-

Key Metabolite Changes: Studies have demonstrated that DKG supplementation leads to a significant increase in the levels of succinate, fumarate, and malate.[2]

Table 1: Effect of DKG on Non-Canonical TCA Cycle Intermediates

| Metabolite | Fold Change (DKG vs. Control) | Cell Type | Reference |

| Succinate | Increased | Mouse Embryonic Fibroblasts | [2] |

| Fumarate | Increased | Mouse Embryonic Fibroblasts | [2] |

| Malate | Increased | Mouse Embryonic Fibroblasts | [2] |

Note: The exact quantitative fold changes were not explicitly provided in a tabular format in the source material and are described qualitatively as "increased."

The activation of the non-canonical TCA cycle by DKG consequently redirects metabolic flux from oxidative phosphorylation towards glycolysis.[2] This metabolic shift is a crucial event in processes like the mesenchymal-epithelial transition (MET), an early and essential step in somatic cell reprogramming.[2]

Role in Somatic Cell Reprogramming and Mesenchymal-Epithelial Transition (MET)

DKG plays a crucial, DKG-dependent role in L-ascorbic acid-mediated somatic cell reprogramming.[2][3] This function is intrinsically linked to its ability to induce MET. The metabolic reprogramming induced by DKG, specifically the shift towards glycolysis, is a key driver of this cellular transition.[2]

Dual Role in Redox Biology

DKG exhibits a complex and context-dependent role in regulating cellular redox status, capable of acting as both an antioxidant and a pro-oxidant.

DKG has demonstrated significant antioxidative effects in certain experimental systems. For instance, it can protect against the copper-dependent oxidative modification of lipoproteins in a concentration-dependent manner.[4] This protective effect is attributed to its degradation product, the 3,4-enediol form of DKG delta-lactone (3,4-DKGL), which can scavenge peroxyl radicals.[4]

Table 2: Antioxidant Activity of DKG

| Experimental System | Parameter Measured | Effect of DKG | Concentration Dependence | Reference |

| Copper-dependent yolk lipoprotein oxidation | Electrophoretic mobility | Decreased | Concentration-dependent | [4] |

| Copper-dependent yolk lipoprotein oxidation | Lag time of conjugated diene formation | Increased | Concentration-dependent | [4] |

Conversely, under different conditions, DKG and its degradation products can act as pro-oxidants. They can non-enzymatically generate hydrogen peroxide (H₂O₂), which can influence various physiological processes, including plant cell wall loosening and defense mechanisms against pathogens.[5]

Degradation of this compound

DKG is an unstable molecule that readily degrades into various other compounds.[4] The degradation pathway and the resulting products are influenced by factors such as pH, temperature, and the presence of reactive oxygen species (ROS).[4][6]

In the presence of hydrogen peroxide, DKG can be transformed into L-threonic acid and oxalic acid.[1] The degradation of DKG can also lead to the formation of L-erythrulose and oxalic acid.[1]

Signaling Pathways and Logical Relationships

The biological effects of DKG are mediated through its influence on key metabolic and signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Diagram 1: DKG-Mediated Metabolic Reprogramming and MET Induction

Caption: DKG activates a non-canonical TCA cycle, leading to increased levels of specific metabolites and a shift towards glycolysis, which in turn induces MET and facilitates somatic cell reprogramming.

Diagram 2: Degradation Pathway of this compound

Caption: DKG is formed from the hydrolysis of DHA and subsequently degrades into various products, a process influenced by the presence of reactive oxygen species like H₂O₂.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentration of DKG in biological samples or reaction mixtures.

Materials:

-

HPLC system with a UV detector

-

Aminex HPX-87H column or a similar column for organic acid analysis

-

Mobile phase: 5 mM Sulfuric Acid (H₂SO₄)

-

DKG standard

-

Sample preparation reagents (e.g., perchloric acid for protein precipitation)

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

For cell culture media or other biological fluids, precipitate proteins by adding an equal volume of cold 10% perchloric acid.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Set the column temperature to 35°C.

-

Equilibrate the column with the mobile phase (5 mM H₂SO₄) at a flow rate of 0.6 mL/min.

-

Set the UV detector to a wavelength of 210 nm.

-

Inject 20 µL of the prepared sample or DKG standard.

-

Run the analysis for a sufficient time to allow for the elution of DKG.

-

-

Data Analysis:

-

Generate a standard curve by plotting the peak area of the DKG standards against their known concentrations.

-

Determine the concentration of DKG in the samples by interpolating their peak areas on the standard curve.

-

Assay for Glycolysis Activation

Objective: To assess the effect of DKG on the rate of glycolysis in cultured cells.

Materials:

-

Cultured cells of interest

-

Cell culture medium with and without glucose

-

DKG stock solution

-

[5-³H]-glucose

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Seeding: Plate cells in a 24-well plate at a density of approximately 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment:

-

Wash the cells with glucose-free medium.

-

Treat the cells with varying concentrations of DKG in low-glucose medium for the desired duration. Include a vehicle control.

-

-

Glycolytic Flux Measurement:

-

Add 1 µCi of [5-³H]-glucose to each well and incubate for 1-2 hours.

-

Collect the culture medium from each well.

-

Separate the ³H₂O from the [5-³H]-glucose by passing the medium through an anion exchange column.

-

Add the eluted ³H₂O to a scintillation vial with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the scintillation counts to the cell number or protein concentration in each well.

-

Compare the glycolytic flux in DKG-treated cells to the control cells.

-

Mesenchymal-Epithelial Transition (MET) Assay

Objective: To evaluate the induction of MET by DKG.

Materials:

-

Mesenchymal cells (e.g., mouse embryonic fibroblasts)

-

Cell culture medium and supplements

-

DKG stock solution

-

Primary antibodies against epithelial (e.g., E-cadherin) and mesenchymal (e.g., Vimentin) markers

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Plate mesenchymal cells on coverslips in a 24-well plate.

-

Treat the cells with DKG at the desired concentration. Include a vehicle control.

-

Culture the cells for 3-5 days, replacing the medium with fresh DKG-containing medium daily.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with primary antibodies against E-cadherin and Vimentin overnight at 4°C.

-

Wash and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Assess the changes in cell morphology and the expression and localization of epithelial and mesenchymal markers. An increase in E-cadherin expression at cell-cell junctions and a decrease in Vimentin expression are indicative of MET.

-

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To determine the free radical scavenging activity of DKG.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

DKG solutions of varying concentrations

-

Spectrophotometer

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add 100 µL of DKG solution at different concentrations.

-

Add 100 µL of the DPPH solution to each well.

-

Include a control with methanol instead of the DKG solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the percentage of scavenging activity against the DKG concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Conclusion

This compound is a biologically active molecule with diverse and significant functions that extend far beyond its role as a simple catabolite of Vitamin C. Its ability to modulate fundamental cellular processes such as metabolism and cell fate decisions, coupled with its dual role in redox biology, positions DKG as a molecule of interest for both basic research and therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists seeking to further unravel the complexities of DKG's biological roles and explore its potential applications in medicine and biotechnology. Further research is warranted to fully elucidate the quantitative aspects of its effects and to explore its relevance in various physiological and pathological conditions.

References

- 1. Unraveling the 2,3-diketo-l-gulonic acid-dependent and -independent impacts of l-ascorbic acid on somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unraveling the this compound-dependent and -independent impacts of L-ascorbic acid on somatic cell reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on the oxidation of yolk lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolites of 2,3-diketogulonate delay peroxidase action and induce non-enzymic H2O2 generation: Potential roles in the plant cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The oxidation of dehydroascorbic acid and 2,3-diketogulonate by distinct reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

2,3-Diketo-L-gulonic Acid: A Primary Metabolite of Ascorbic Acid - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diketo-L-gulonic acid (DKG) is a significant, yet often overlooked, primary metabolite of L-ascorbic acid (Vitamin C). Formed through the irreversible hydrolysis of dehydroascorbic acid, DKG represents a key juncture in ascorbic acid catabolism. While devoid of the antiscorbutic properties of its precursor, emerging research indicates that DKG is not merely an inert degradation product. It exhibits a range of biological activities, including antioxidant and pro-oxidant effects, and plays a role in intricate cellular processes such as somatic cell reprogramming. This technical guide provides a comprehensive overview of the biochemistry, analytical methodologies, and physiological relevance of this compound, tailored for professionals in research and drug development.

Biochemical Pathway of this compound Formation and Metabolism

L-ascorbic acid is a potent antioxidant that donates electrons to scavenge reactive oxygen species (ROS). In this process, it is oxidized to the relatively stable ascorbyl radical, which can then be further oxidized to dehydroascorbic acid (DHA).[1][2] While DHA can be recycled back to ascorbic acid in vivo, it can also undergo irreversible hydrolysis to form this compound.[1][3] This hydrolysis is a critical step in the catabolism of ascorbic acid.

DKG is an unstable compound and can be further metabolized into various products, including L-threonic acid, oxalic acid, and L-erythrulose.[1][4] In some organisms, DKG can be metabolized to L-xylonic acid and L-lyxonic acid.[1] The degradation of DKG is influenced by factors such as pH and the presence of oxidizing agents.[2]

dot

Caption: Metabolic pathway of L-ascorbic acid to this compound.

Quantitative Data

The quantification of this compound in biological systems is crucial for understanding its physiological and pathological roles. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Organism/System | Reference |

| Urinary Excretion of Administered Dehydroascorbic Acid | |||

| This compound | 55% | Rat | [3] |

| Ascorbic Acid | 31% | Rat | [3] |

| Half-life of Dehydroascorbic Acid | < 1 min | Rat (in blood circulation) | [3] |

Note: Specific concentrations of this compound in human plasma and tissues under normal physiological conditions are not well-documented in the reviewed literature.

Experimental Protocols

Synthesis of this compound from Dehydroascorbic Acid

This protocol is adapted from a method for preparing diketogulonate for experimental use.[4]

Materials:

-

Dehydroascorbic acid (DHA)

-

Dimethylformamide (DMF)

-

0.75 M Sodium hydroxide (B78521) (NaOH)

-

1.5 M Acetic acid

-

Distilled water

Procedure:

-

Prepare a 3 M solution of DHA in DMF.

-

Mix 40 µl of the 3 M DHA solution with 200 µl of 0.75 M NaOH.

-

Incubate the mixture for 30 seconds at room temperature. This initiates the hydrolysis of DHA to DKG.

-

Stop the reaction by adding 200 µl of 1.5 M acetic acid.

-

Dilute the resulting DKG solution to the desired concentration (e.g., 50 mM) with distilled water.

-

Store the prepared DKG solution at -80°C for future use.

dot

Caption: Experimental workflow for the synthesis of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized procedure based on methods for analyzing related organic acids and can be optimized for DKG.[5][6][7]

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Column: Shim-pack CLC-NH2 (150 mm × 6 mm, 5 µm) or a similar amino-based column.[5][7]

Reagents:

-

Ammonium (B1175870) dihydrogen phosphate (B84403)

-

Phosphoric acid

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

This compound standard

Mobile Phase Preparation:

-

Prepare a 0.015 M ammonium dihydrogen phosphate solution in ultrapure water.

-

Adjust the pH of the solution to 4.1 with phosphoric acid.[5][7]

-

Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

Sample Preparation (for biological fluids like plasma or urine):

-

Thaw frozen samples on ice.

-

To precipitate proteins, add an equal volume of cold 10% metaphosphoric acid to the sample.[6]

-

Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions:

-

Injection volume: 10-20 µL

-

Column temperature: Ambient

Quantification:

-

Prepare a series of standard solutions of DKG in the mobile phase.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of DKG in the samples by interpolating their peak areas on the calibration curve.

Biological Roles and Signaling Pathways

Recent studies have begun to unveil the biological significance of this compound beyond its role as a mere catabolite.

Antioxidant and Pro-oxidant Activities

DKG has demonstrated antioxidant properties by inhibiting copper-dependent oxidation of lipoproteins.[8] However, it can also act as a pro-oxidant, as preparations of DKG have been shown to non-enzymatically generate hydrogen peroxide (H₂O₂).[9] This dual role suggests that DKG may participate in redox signaling within the cellular environment.

Role in Somatic Cell Reprogramming

A noteworthy finding is the involvement of DKG in somatic cell reprogramming. Studies have shown that ascorbic acid promotes reprogramming through both DKG-dependent and -independent pathways.[10][11] DKG, on its own, can activate a non-canonical tricarboxylic acid (TCA) cycle, leading to an increase in succinate, fumarate, and malate.[10][11] This metabolic shift redirects oxidative phosphorylation towards glycolysis and induces the mesenchymal-epithelial transition (MET), a critical step in reprogramming.[10][11]

dot

Caption: DKG's role in activating a non-canonical TCA cycle to promote MET.

Future Directions and Conclusion

This compound is emerging as a bioactive molecule with multifaceted roles in cellular metabolism and signaling. For researchers and drug development professionals, a deeper understanding of DKG's mechanisms of action could unveil new therapeutic targets and diagnostic biomarkers. Future research should focus on:

-

Accurate quantification of DKG in various human tissues and fluids in both healthy and diseased states.

-

Elucidation of the specific enzymatic pathways involved in DKG metabolism.

-

Investigation of the detailed molecular mechanisms by which DKG influences cellular processes like reprogramming and redox signaling.

-

Evaluation of the therapeutic potential of modulating DKG levels in various pathological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxidation of dehydroascorbic acid and 2,3-diketogulonate under plant apoplastic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation of dehydroascorbate to 2,3-diketogulonate in blood circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The oxidation of dehydroascorbic acid and 2,3-diketogulonate by distinct reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.org [mdpi.org]

- 6. enghusen.dk [enghusen.dk]

- 7. tsijournals.com [tsijournals.com]

- 8. Effects of this compound on the oxidation of yolk lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolites of 2,3-diketogulonate delay peroxidase action and induce non-enzymic H2O2 generation: Potential roles in the plant cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Unraveling the this compound-dependent and -independent impacts of L-ascorbic acid on somatic cell reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of 2,3-Diketo-L-gulonic Acid in Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diketo-L-gulonic acid (DKG) is a pivotal yet often overlooked metabolite in the catabolism of L-ascorbic acid (Vitamin C). As an unstable intermediate, its presence and concentration in biological systems offer a window into the metabolic flux and degradation of Vitamin C. This technical guide provides a comprehensive overview of the natural occurrence of DKG in various organisms, its biosynthetic and degradative pathways, and its emerging physiological roles. Detailed experimental protocols for its detection and quantification are provided to facilitate further research in this area. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating Vitamin C metabolism, oxidative stress, and related cellular processes.

Introduction

L-ascorbic acid (Vitamin C) is an essential nutrient for many organisms, playing a crucial role as an antioxidant and a cofactor for numerous enzymes. The metabolic fate of Vitamin C is of significant interest, particularly its degradation pathways. This compound (DKG) is a primary product of the irreversible degradation of L-ascorbic acid.[1] While its existence has been known for decades, its precise physiological functions and natural concentrations in various organisms are still areas of active investigation. This guide aims to consolidate the current knowledge on the natural occurrence of DKG, its metabolic context, and the methodologies for its study.

Biosynthesis and Metabolic Fate of this compound

The formation of DKG is a key step in the catabolism of L-ascorbic acid. This process can occur through both non-enzymatic and potentially enzymatic routes, leading to a variety of downstream metabolites.

Formation from L-Ascorbic Acid

The biosynthesis of DKG is intrinsically linked to the oxidation of L-ascorbic acid. The initial step is the two-electron oxidation of L-ascorbic acid to dehydroascorbic acid (DHA). This conversion is reversible in vivo.[2] However, DHA is an unstable compound and can undergo irreversible hydrolysis of its lactone ring to form the open-chain this compound.[2][3]

Subsequent Degradation of DKG

DKG is a highly unstable molecule and is readily converted into several other products.[4] Its degradation can proceed through various pathways, depending on the conditions. In the presence of hydrogen peroxide, DKG can be transformed into L-threonic acid and oxalic acid.[3] Other degradation products include L-erythrulose and oxalic acid.[3]

Natural Occurrence of this compound

DKG has been detected in various biological systems, although comprehensive quantitative data remains limited due to its instability.

In Mammals

In mammals, DKG is a known metabolite of Vitamin C. Studies have shown its presence in both blood and urine. Following intravenous administration of dehydroascorbic acid to rats, a rapid appearance of DKG in the blood circulation was observed, with approximately 55% of the administered dose being excreted in the urine as DKG.[5] In humans, it has been reported that DKG constitutes a significant portion of urinary Vitamin C metabolites, estimated to be somewhat less than ascorbic acid itself.[6]

In Plants

DKG is also found in plants as a product of ascorbic acid degradation. It is known to be present in the plant apoplast, the aqueous environment outside the cell membrane.[7] In some plant tissues, such as grapes, DKG can be further metabolized into tartaric acid.[8]

In Food

The Human Metabolome Database has noted the detection of 2,3-Diketo-L-gulonate in foods such as chicken, duck, and domestic pig, although it has not been quantified.[9]

Quantitative Data

The available quantitative data on the natural occurrence of this compound is summarized in the table below. It is important to note that the inherent instability of DKG makes its accurate quantification challenging, and therefore, the available data is sparse.

| Organism/System | Tissue/Fluid/Sample | Concentration/Amount | Reference(s) |

| Rat | Urine | ~55% of intravenously administered dehydroascorbic acid | [5] |

| Human | Urine | "Somewhat less than" L-ascorbic acid among urinary 14C metabolites after 14C-ascorbic acid administration | [6] |

| Rat | Blood | Rapidly appears after intravenous administration of dehydroascorbic acid (t1/2 < 1 min for DHA disappearance) | [5] |

| Plants | Apoplast | Detected, concentration varies depending on conditions | [7] |

Physiological Roles and Biological Activities

Emerging research indicates that DKG is not merely a passive degradation product but possesses significant bioactivity.

Redox Activity

DKG and its degradation products exhibit complex dual roles in redox biology. It has been shown to have a strong antioxidative effect in certain contexts, such as protecting against the copper-dependent oxidative modification of lipoproteins.[10] Conversely, DKG breakdown products can act as pro-oxidants by non-enzymatically generating hydrogen peroxide (H₂O₂), which may play a role in processes like plant cell wall loosening.[4]

Role in Cellular Reprogramming

Recent studies have highlighted a role for DKG in somatic cell reprogramming. DKG has been shown to activate glycolysis and induce the mesenchymal-epithelial transition (MET), a critical early step in this process.[3][11] This is facilitated by DKG's ability to activate a non-canonical tricarboxylic acid (TCA) cycle, leading to increased levels of succinate, fumarate, and malate, which in turn redirects oxidative phosphorylation towards glycolysis.[3]

Experimental Protocols for the Analysis of this compound

The analysis of DKG is challenging due to its instability. The following protocols provide guidance for its detection and quantification in biological samples.

Sample Preparation

Proper sample preparation is critical to prevent the degradation of DKG.

-

Principle: To stabilize DKG and remove interfering substances such as proteins.

-

Reagents and Materials:

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA)

-

Centrifuge

-

0.22 µm or 0.45 µm syringe filters

-

HPLC vials

-

-

Procedure:

-

For liquid samples (plasma, urine), add cold PCA or TCA to a final concentration of 0.4 M to precipitate proteins.[9]

-

For tissue samples, homogenize the tissue in 10 volumes of cold 0.1 M PCA.[9]

-

Vortex the mixture and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

-

Analyze the sample immediately or store at -80°C.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection

-

Principle: Separation of DKG from other components in the sample based on its physicochemical properties, followed by detection using UV absorbance.

-

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Aminex HPX-87H or a similar ion-exchange column, or a C18 reversed-phase column.

-

-

Chromatographic Conditions (Example for a related compound, 2-keto-L-gulonic acid): [12]

-

Mobile Phase: 0.015 M ammonium (B1175870) dihydrogen phosphate (B84403) solution (pH adjusted to 4.1 with phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Column Temperature: Ambient.

-

-

Data Analysis: Quantify DKG by comparing the peak area of the sample to a standard curve prepared with a DKG standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: A highly sensitive and selective method that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

-

Instrumentation:

-

UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

-

General Procedure:

-

Chromatographic Separation: Use a suitable column (e.g., reversed-phase C18) with a gradient elution of mobile phases such as water and acetonitrile (B52724) with formic acid.[4]

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

MRM Transitions: For quantification, specific multiple reaction monitoring (MRM) transitions for DKG would need to be determined by infusing a standard solution.

-

-

Data Analysis: Quantify DKG using a stable isotope-labeled internal standard and a calibration curve.

2,4-Dinitrophenylhydrazine (B122626) (DNPH) Method (Colorimetric Assay)

-

Principle: DKG, being a dicarbonyl compound, reacts with DNPH to form a colored 2,4-dinitrophenylhydrazone, which can be quantified spectrophotometrically.[13]

-

Reagents and Materials:

-

2,4-Dinitrophenylhydrazine (DNPH) reagent (dissolved in an acidic solution, e.g., sulfuric acid).

-

Spectrophotometer.

-

-

Procedure:

-

Mix the sample extract with the DNPH reagent.

-

Incubate at a specific temperature (e.g., 37°C) for a set period to allow for the formation of the hydrazone.

-

Add a solution (e.g., 85% H₂SO₄) to develop the color.

-

Measure the absorbance at the appropriate wavelength (e.g., 520 nm).

-

-

Data Analysis: Determine the concentration of DKG from a standard curve prepared with known concentrations of DKG.

Conclusion and Future Directions

This compound is an important metabolite in the degradation of Vitamin C, with emerging evidence of its own biological activities. While its natural occurrence in various organisms is established, there is a significant need for more comprehensive quantitative studies to understand its physiological and pathological concentrations. The development and standardization of robust analytical methods are crucial for advancing our understanding of DKG's role in health and disease. Future research should focus on elucidating the specific enzymatic pathways involved in its metabolism and its direct signaling roles within the cell. Such studies will be invaluable for researchers in nutrition, medicine, and drug development.

References

- 1. Determination of ascorbic acid and its degradation products by high‐performance liquid chromatography‐triple quadrupole mass spectrometry | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unraveling the 2,3-diketo-l-gulonic acid-dependent and -independent impacts of l-ascorbic acid on somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation of dehydroascorbate to 2,3-diketogulonate in blood circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Oxidation of dehydroascorbic acid and 2,3-diketogulonate under plant apoplastic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Keto-L-Gulonic Acid Improved the Salt Stress Resistance of Non-heading Chinese Cabbage by Increasing L-Ascorbic Acid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cores.emory.edu [cores.emory.edu]

- 10. Effects of this compound on the oxidation of yolk lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.org [mdpi.org]

- 13. The determination of kiketo-1-gulonic acid, dehydro-1-ascorbic acid, and 1-ascorbic acid in the same tissue extract by the 2,4-dinitrophenylhydrazine method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2,3-Diketo-L-gulonic Acid in Plant Physiology and Stress Response: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diketo-L-gulonic acid (DKG) is a key intermediate in the degradation pathway of L-ascorbic acid (ASA), a vital antioxidant and multifaceted molecule in plant physiology. While the endogenous role of DKG is primarily associated with ascorbate (B8700270) catabolism, recent studies have highlighted the significant potential of a closely related precursor, 2-keto-L-gulonic acid (2KGA), in enhancing plant tolerance to abiotic stresses. Exogenous application of 2KGA has been demonstrated to bolster plant resilience against salinity and cold by modulating crucial physiological and molecular pathways. This technical guide provides a comprehensive overview of the current understanding of DKG's role in plant physiology, with a focus on the stress-mitigating effects of exogenously applied 2KGA. It covers the metabolic context of DKG, its impact on antioxidant systems, the signaling cascades it influences, and detailed experimental protocols for its study. This document is intended to serve as a resource for researchers and professionals in plant science and drug development, offering insights into the mechanisms of stress tolerance and potential avenues for crop improvement.

Introduction: The Ascorbic Acid Degradation Pathway and the Emergence of DKG

L-ascorbic acid is a cornerstone of the plant's antioxidant defense system, participating in a wide array of physiological processes, from photosynthesis to cell division. The turnover of ASA is a tightly regulated process, and its degradation leads to the formation of this compound. This irreversible hydrolysis of dehydroascorbate (DHA) to DKG signifies a loss from the ascorbate pool. While endogenously formed DKG is part of a catabolic pathway, recent research has focused on the application of the related compound, 2-keto-L-gulonic acid (2KGA), as a potent elicitor of stress tolerance. This guide will delineate the known functions of endogenous DKG and the profound effects of exogenous 2KGA on plant stress responses.

Endogenous Role of this compound in Plant Physiology

Endogenous DKG is primarily recognized as a product of DHA hydrolysis.[1] Under conditions of oxidative stress where the capacity to recycle DHA back to ASA is overwhelmed, the formation of DKG becomes more prominent. While extensive research on the direct signaling roles of endogenous DKG is still emerging, it is understood to be a key step in ascorbate catabolism, which has been linked to cell wall expansion.[2] The degradation of DKG can lead to the formation of various other compounds, some of which may have their own biological activities.[3]

Exogenous 2-Keto-L-Gulonic Acid and its Role in Abiotic Stress Response

Compelling evidence from studies on non-heading Chinese cabbage (Brassica campestris ssp. chinensis) and the model plant Arabidopsis thaliana has demonstrated the efficacy of exogenous 2KGA in mitigating the detrimental effects of salt and cold stress.[4][5][6]

Physiological and Biochemical Effects of 2KGA under Abiotic Stress

Application of 2KGA has been shown to significantly improve key physiological and biochemical parameters in plants subjected to abiotic stress. These improvements include:

-

Enhanced Biomass Accumulation: 2KGA treatment leads to a notable increase in both leaf and root biomass under salt stress.[4]

-

Increased Photosynthetic Pigment Content: The levels of chlorophyll (B73375) a, chlorophyll b, and total chlorophyll are significantly elevated in 2KGA-treated plants, suggesting a protective effect on the photosynthetic machinery.[5]

-

Modulation of Osmolytes: 2KGA application influences the accumulation of osmolytes such as proline and soluble sugars, which are crucial for maintaining cellular water balance under osmotic stress.[6]

-

Reduced Oxidative Damage: A key effect of 2KGA is the reduction of oxidative stress markers. The content of hydrogen peroxide (H₂O₂) and malondialdehyde (MDA), an indicator of lipid peroxidation, is significantly decreased in plants treated with 2KGA under stress conditions.[4]

Quantitative Data on the Effects of 2KGA on Plant Stress Tolerance

The following tables summarize the quantitative data from key studies, illustrating the positive impact of 2KGA on plants under salt and cold stress.

Table 1: Effects of 2KGA on Non-heading Chinese Cabbage under Salt Stress (100mM NaCl) [4]

| Parameter | Treatment Group | Percentage Change Compared to Salt-Stressed Control |

| Antioxidant Enzyme Activity | ||

| Ascorbate Peroxidase (APX) | Na⁺ + 2KGA (Day 3) | +27.80% |

| Catalase (CAT) | Na⁺ + 2KGA (Day 3) | +31.85% |

| Oxidative Stress Markers | ||

| Hydrogen Peroxide (H₂O₂) | Na⁺ + 2KGA | Decreased |

| Malondialdehyde (MDA) | Na⁺ + 2KGA | Decreased |

Table 2: Effects of 2KGA on Arabidopsis thaliana under Cold Stress (4°C for 24h) [6]

| Parameter | Treatment Group | Percentage Change Compared to Cold-Stressed Control |

| Growth and Physiology | ||

| Fresh Weight | 2KGA | +17.05% |

| Total Chlorophyll Content | 2KGA | +15.85% |

| Biochemical Parameters | ||

| Ascorbic Acid (ASA) Content | 2KGA | +24.58% |

| Proline Content | 2KGA | Increased |

| Soluble Sugar Content | 2KGA | Increased |

| Antioxidant Enzyme Activity | ||

| Superoxide Dismutase (SOD) | 2KGA | Increased |

| Peroxidase (POD) | 2KGA | Increased |

| Catalase (CAT) | 2KGA | Increased |

| Ascorbate Peroxidase (APX) | 2KGA | Increased |

Signaling Pathways Modulated by 2-Keto-L-Gulonic Acid

The stress-protective effects of 2KGA are underpinned by its influence on key signaling and metabolic pathways. The primary mechanism appears to be the enhancement of the plant's own antioxidant capacity by boosting the biosynthesis and recycling of ascorbic acid.

Upregulation of Ascorbic Acid Biosynthesis and Recycling

Exogenous 2KGA application leads to a significant increase in the transcript levels of genes involved in both the biosynthesis and recycling of ASA. This suggests that 2KGA, or a metabolite thereof, acts as a signal to upregulate the entire ascorbate system. Key upregulated genes include:

-

L-gulono-1,4-lactone oxidase (GLO): A crucial enzyme in one of the ASA biosynthesis pathways.[7]

-

GDP-mannose pyrophosphorylase (GMP): Involved in the main L-galactose pathway of ASA synthesis.[4]

-

Dehydroascorbate Reductase (DHAR): A key enzyme in the recycling of oxidized ascorbate.[4]

-

Ascorbate Peroxidase (APX): An important enzyme that uses ASA to detoxify H₂O₂.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Metabolites of 2,3-diketogulonate delay peroxidase action and induce non-enzymic H2O2 generation: Potential roles in the plant cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Identification and Validation of Reference Genes for RT-qPCR Analysis in Non-Heading Chinese Cabbage Flowers [frontiersin.org]

- 5. 2-Keto-L-Gulonic Acid Enhances Cold Stress Tolerance in Arabidopsis thaliana via Augmentation of Ascorbic Acid Biosynthesis and Antioxidant Defense Systems [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Intervention of 2-keto-L-gulonic acid in L-ascorbic acid biosynthesis affects plant carbon metabolism and secondary metabolite accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Bioactivity of 2,3-Diketo-L-gulonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diketo-L-gulonic acid (DKG), a key metabolite of L-ascorbic acid (Vitamin C), is emerging as a molecule with significant and diverse biological activities. Traditionally viewed as a degradation product, recent research has unveiled its active roles in fundamental cellular processes. This technical guide provides a comprehensive overview of the known bioactivities of DKG, with a focus on its involvement in cellular reprogramming, metabolic modulation, and its dual-role as both an antioxidant and a pro-oxidant. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and potential therapeutic development.

Introduction

This compound is an oxidized derivative of L-gulonic acid and a primary intermediate in the catabolism of Vitamin C.[1] While historically considered an inactive breakdown product, DKG is now recognized for its intrinsic biological functions, acting through both Vitamin C-dependent and -independent pathways. Its inherent instability in solution, leading to the formation of various reactive species, contributes to its complex and context-dependent bioactivities.[1] This guide delves into the multifaceted nature of DKG, providing a technical resource for researchers exploring its physiological and pathological significance.

Synthesis and Metabolic Fate

The formation of DKG is a critical step in the irreversible degradation of L-ascorbic acid.[1] This process can occur both enzymatically and non-enzymatically. The primary pathway involves the hydrolysis of dehydroascorbic acid (DHA), the two-electron oxidized form of ascorbic acid.

Figure 1: Simplified metabolic pathway of L-Ascorbic Acid to this compound.

Key Bioactivities and Mechanisms

Somatic Cell Reprogramming

DKG plays a significant role in somatic cell reprogramming, the process of converting differentiated somatic cells into induced pluripotent stem cells (iPSCs).

-

Induction of Mesenchymal-Epithelial Transition (MET): MET is a crucial early step in reprogramming. DKG has been shown to induce MET, a process characterized by changes in cell morphology, adhesion, and gene expression.[1]

-

Activation of Glycolysis: DKG promotes a metabolic shift towards glycolysis.[1] This is achieved through the activation of a non-canonical Tricarboxylic Acid (TCA) cycle, leading to an accumulation of succinate, fumarate, and malate.[2][3] This metabolic reprogramming is a key feature of pluripotent stem cells.

Figure 2: Signaling pathway of DKG in somatic cell reprogramming.

Antioxidant and Pro-oxidant Activities

DKG exhibits a dual nature in redox biology, acting as both an antioxidant and a pro-oxidant depending on the cellular context and its degradation products.

-

Antioxidant Effects: DKG has demonstrated a potent antioxidant effect, for instance, by protecting yolk lipoprotein from copper-dependent oxidative modification in a concentration-dependent manner.[4] This protective role is attributed to its ability to scavenge free radicals.

-

Pro-oxidant Effects: In other scenarios, DKG and its breakdown products can non-enzymatically generate hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[5] This pro-oxidant activity is implicated in processes such as the loosening of plant cell walls and defense against pathogens.[5]

Quantitative Data on Bioactivity

The following tables summarize the quantitative data available on the bioactivity of this compound.

| Bioactivity | Model System | Effective Concentration | Observed Effect | Reference |

| Somatic Cell Reprogramming | Mouse Embryonic Fibroblasts | 160 µM | Highest efficiency in promoting reprogramming. | [6] |

| Antioxidant Activity | Yolk Lipoprotein Oxidation Assay | Concentration-dependent | Inhibition of copper-dependent oxidative modification. | [4] |

No specific IC50 values for the cytotoxic effects of this compound on cancer cell lines were found in the provided search results. Further research is required to establish these values.

Experimental Protocols

Somatic Cell Reprogramming

This protocol is a general guideline based on established methods for iPSC generation, incorporating the use of DKG.

Materials:

-

Mouse Embryonic Fibroblasts (MEFs)

-

DMEM (high glucose) supplemented with 10% FBS, 1% non-essential amino acids, 1% GlutaMAX, and 1% penicillin-streptomycin.

-

Reprogramming medium: DMEM/F12 supplemented with 20% KnockOut Serum Replacement, 1% non-essential amino acids, 1% GlutaMAX, 0.1 mM β-mercaptoethanol, and 1000 U/mL LIF.

-

Retroviruses encoding Oct4, Sox2, Klf4, and c-Myc (OSKM).

-

This compound (DKG) solution (prepare fresh).

-

Polybrene.

Procedure:

-

Cell Plating: Plate MEFs at a density of 5 x 10⁴ cells per well in a 6-well plate.

-

Viral Transduction: 24 hours after plating, infect the MEFs with OSKM retroviruses in the presence of 8 µg/mL polybrene.

-

DKG Treatment: 24 hours post-infection, replace the medium with reprogramming medium supplemented with 160 µM DKG.

-

Culture and Monitoring: Culture the cells for 10-14 days, changing the reprogramming medium with fresh DKG every other day. Monitor the formation of iPSC-like colonies.

-

Colony Picking and Expansion: Once colonies with typical iPSC morphology appear, manually pick them and transfer them to a new plate coated with feeder cells for expansion.

Figure 3: Experimental workflow for somatic cell reprogramming using DKG.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol provides a standard method to assess the antioxidant capacity of DKG.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol).

-

This compound (DKG) solutions of varying concentrations.

-

Ascorbic acid (as a positive control).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Preparation: Prepare serial dilutions of DKG and ascorbic acid in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of DPPH solution to 100 µL of each DKG dilution or standard. For the blank, add 100 µL of methanol to 100 µL of DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

-

IC50 Determination: Plot the percentage of scavenging against the concentration of DKG to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Analysis of TCA Cycle Metabolites by LC-MS

This protocol outlines a general approach for analyzing changes in TCA cycle intermediates upon DKG treatment.

Materials:

-

Cells of interest (e.g., fibroblasts).

-

Culture medium.

-

This compound (DKG).

-

Methanol, water, acetonitrile (B52724) (LC-MS grade).

-

Formic acid.

-

Internal standards for TCA cycle metabolites.

-

Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with DKG (e.g., 160 µM) for a specified time. Include an untreated control group.

-

Metabolite Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell suspension.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

Sample Preparation: Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50% methanol). Add internal standards.

-

LC-MS Analysis:

-

Inject the samples onto an appropriate LC column (e.g., a C18 column).

-

Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the metabolites.

-

Detect the metabolites using a mass spectrometer in negative ion mode.

-

-

Data Analysis: Identify and quantify the TCA cycle metabolites (succinate, fumarate, malate, etc.) by comparing their retention times and mass-to-charge ratios with those of authentic standards.

Conclusion and Future Directions